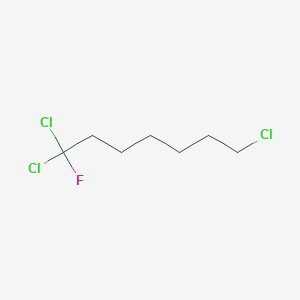

1,1,7-Trichloro-1-fluoroheptane

Description

1,1,7-Trichloro-1-fluoroheptane is a halogenated alkane with a heptane backbone substituted by three chlorine atoms and one fluorine atom at the first carbon and an additional chlorine at the seventh carbon. Its molecular formula is C₇H₁₁Cl₃F.

Properties

CAS No. |

1645-55-2 |

|---|---|

Molecular Formula |

C7H12Cl3F |

Molecular Weight |

221.5 g/mol |

IUPAC Name |

1,1,7-trichloro-1-fluoroheptane |

InChI |

InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |

InChI Key |

OPLUKEVLAJECNW-UHFFFAOYSA-N |

SMILES |

C(CCCCl)CCC(F)(Cl)Cl |

Canonical SMILES |

C(CCCCl)CCC(F)(Cl)Cl |

Synonyms |

1,1,7-Trichloro-1-fluoroheptane |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1,1-Trifluoroheptane

Molecular Formula : C₇H₁₃F₃

Substituents : Three fluorine atoms at the first carbon.

Key Differences :

- Halogen Type and Position : 1,1,1-Trifluoroheptane lacks chlorine atoms and has three fluorines at the first carbon, making it less dense and more thermally stable than chloro-fluoro analogs. Fluorine’s high electronegativity and small atomic radius contribute to stronger C–F bonds, enhancing chemical inertness .

- Applications : Fluorinated alkanes like 1,1,1-Trifluoroheptane are often used as refrigerants, solvents, or intermediates in pharmaceutical synthesis due to their low reactivity and volatility .

1,1,7-Trihydroperfluoroheptanol

Molecular Formula : C₇H₅F₁₂O

Substituents : Twelve fluorine atoms distributed across the chain and a hydroxyl (-OH) group at the seventh carbon.

Key Differences :

- Functional Group: The presence of a hydroxyl group increases polarity and solubility in polar solvents, unlike 1,1,7-Trichloro-1-fluoroheptane, which is nonpolar.

- Halogenation : Perfluorination (all hydrogens replaced by fluorine) confers extreme chemical resistance, whereas mixed chloro-fluoro substitution may introduce selective reactivity for applications like agrochemical synthesis .

Linalool (3,7-Dimethyl-1,6-octadien-3-ol)

Molecular Formula : C₁₀H₁₈O

Substituents : A terpene alcohol with a hydroxyl group and unsaturated bonds.

Key Differences :

- Biological Activity : Linalool exhibits anti-inflammatory and neuroprotective properties, unlike halogenated alkanes, which are typically inert but may serve as precursors in pesticidal formulations .

- Applications : Widely used in fragrances and cosmetics, contrasting with halogenated alkanes’ roles in industrial processes .

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity : Chlorine’s larger atomic size compared to fluorine in this compound may facilitate nucleophilic substitution reactions, making it a candidate for synthesizing complex halogenated derivatives.

- Environmental Impact : Mixed chloro-fluoro compounds often exhibit greater environmental persistence than fully fluorinated analogs, necessitating careful handling and disposal .

- Thermal Stability : Fluorine’s bond strength in 1,1,1-Trifluoroheptane ensures higher thermal stability, whereas chlorine substituents in the target compound could lower decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.